(R)-1-(1-Phenylcyclopentyl)ethan-1-ol
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Overview
Description
®-1-(1-Phenylcyclopentyl)ethan-1-ol is a chiral alcohol compound characterized by a phenyl group attached to a cyclopentyl ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Phenylcyclopentyl)ethan-1-ol typically involves the following steps:
Cyclopentylation: The initial step involves the formation of the cyclopentyl ring, which can be achieved through cyclization reactions.
Phenylation: The phenyl group is introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Reduction: The final step involves the reduction of the intermediate compound to yield the desired ®-1-(1-Phenylcyclopentyl)ethan-1-ol.
Industrial Production Methods
Industrial production methods for ®-1-(1-Phenylcyclopentyl)ethan-1-ol may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems enable precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(1-Phenylcyclopentyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl phenyl ketone, while reduction can produce various alcohol derivatives.
Scientific Research Applications
®-1-(1-Phenylcyclopentyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in organic synthesis, enabling the construction of complex molecules with high stereochemical purity.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ®-1-(1-Phenylcyclopentyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclopentanol: Similar structure but lacks the chiral center.
Cyclopentylmethanol: Contains a cyclopentyl ring but lacks the phenyl group.
Phenylethanol: Contains a phenyl group but lacks the cyclopentyl ring.
Uniqueness
®-1-(1-Phenylcyclopentyl)ethan-1-ol is unique due to its combination of a chiral center, phenyl group, and cyclopentyl ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H18O |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1R)-1-(1-phenylcyclopentyl)ethanol |
InChI |
InChI=1S/C13H18O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3/t11-/m1/s1 |
InChI Key |
OLDXGGGHOCSMIT-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1(CCCC1)C2=CC=CC=C2)O |
Canonical SMILES |
CC(C1(CCCC1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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